2,6-Difluoro-4-methoxybenzyl bromide
Overview
Description
2,6-Difluoro-4-methoxybenzyl bromide is a chemical compound with the molecular formula C8H7BrF2O and a molecular weight of 237.04 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(bromomethyl)-3,5-difluorophenyl methyl ether . The InChI code is 1S/C8H7BrF2O/c1-12-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3 .Physical And Chemical Properties Analysis
This compound has a boiling point of 43-46°C . It is a solid at ambient temperature .Scientific Research Applications
Application in Ionic Liquids
- Ionic Liquid Synthesis : 2,6-Difluoro-4-methoxybenzyl bromide is used in the synthesis of new low melting ammonium-based ionic liquids with ether functionality. These ionic liquids are synthesized and characterized using various techniques like NMR, mass spectroscopy, and elemental analysis, and are found to have a lower melting point and enhanced thermal stability (Kärnä, Lahtinen, & Valkonen, 2009).
Application in Oligoribonucleotide Synthesis
- Protecting Group in Oligoribonucleotide Synthesis : The compound is utilized as a new protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides. It shows rapid removal from oligoribonucleotides, proving its effectiveness in this role (Takaku & Kamaike, 1982).
Application in Bromination Studies
- Bromination of Alcohols : It plays a role in the study of the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols. This research contributes to the understanding of the reaction of such compounds with bromine water, revealing the influence of electronegativity of benzyl substituents on bromination products (Nakatani et al., 1984).
Application in Radiopharmaceuticals
- Synthesis of Radiotracers : The compound is used in the preparation of fluorobenzyl bromides, intermediates in the asymmetric synthesis of fluorinated α-amino acids. These acids are crucial in positron emission tomography (PET), a medical imaging technique (Zaitsev et al., 2002).
Application in Solid State Chemistry
- Study of Ionic Lattices and π-Stacking : 2,6-Difluoro-4-methoxybenzyl bromide derivatives are studied to understand the synergism between π-stacking interactions and steric effects in the solid state. This research contributes significantly to the field of solid-state chemistry and material science (Martin, Patrick, & Cammers, 1999).
Application in Radical Cyclization
- Synthesis of Heterocyclic Compounds : It's used in the synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones via radical cyclization, offering a method to create complex heterocyclic compounds. This process has implications for pharmaceutical and synthetic organic chemistry (Majumdar & Mukhopadhyay, 2003).
Safety And Hazards
2,6-Difluoro-4-methoxybenzyl bromide is classified as a dangerous substance. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(bromomethyl)-1,3-difluoro-5-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRQCVDDBZVTMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391725 | |
Record name | 2,6-Difluoro-4-methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-methoxybenzyl bromide | |
CAS RN |
94278-68-9 | |
Record name | 2,6-Difluoro-4-methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluoro-4-methoxybenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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